2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL
Overview
Description
2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL is a complex organic compound featuring a thiazole and triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by their functionalization and coupling.
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of Triazole Ring: The triazole ring is often formed through the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling and Functionalization: The final steps involve coupling the thiazole and triazole rings and introducing the propanol group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl compounds
- 2,4-disubstituted thiazoles
- 1,2,4-triazolo[4,3-a]quinoxaline derivatives
Uniqueness
2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL is unique due to its specific combination of thiazole and triazole rings, along with the propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-ethyl-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-3-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS2/c1-5-22-16(18(3,4)23)20-21-17(22)25-11-14-10-24-15(19-14)13-8-6-12(2)7-9-13/h6-10,23H,5,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYAKKRWTDNZPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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